Physicochemical Property Differentiation from Benzenesulfonamide Analogs
The target compound's methanesulfonamide group confers lower calculated lipophilicity (XLogP3-AA = 1.1) compared to typical 1,2,4-oxadiazol-5-yl benzenesulfonamide carbonic anhydrase inhibitors, which possess a bulkier aromatic sulfonamide and generally higher logP values [1][2]. For example, lead compounds in Krasavin et al. (2018) contain a primary benzenesulfonamide linked directly to the oxadiazole, a structure associated with higher polar surface area and different hydrogen-bonding capacity [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | Representative 1,2,4-oxadiazol-5-yl benzenesulfonamides (Krasavin et al., 2018): logP values generally >2.0 (estimated based on larger aromatic core). |
| Quantified Difference | A difference of approximately ≥0.9 log units, suggesting improved aqueous solubility and distinct membrane permeability profile. |
| Conditions | Computed property derived from PubChem (2026) and structural comparison with published hCA inhibitor series [2]. |
Why This Matters
Lower lipophilicity can translate to superior solubility and a reduced risk of promiscuous membrane binding, which is a critical consideration for assay development and lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 49722628, 1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide. National Center for Biotechnology Information. View Source
- [2] Krasavin, M., Shetnev, A., Sharonova, T., Baykov, S., Tuccinardi, T., Kalinin, S., Angeli, A., & Supuran, C. T. (2018). Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Bioorganic & Medicinal Chemistry, 26(2), 560-572. View Source
